molecular formula C9H12N2O2 B8800940 3-amino-N-methoxy-4-methylbenzamide CAS No. 427878-12-4

3-amino-N-methoxy-4-methylbenzamide

Cat. No.: B8800940
CAS No.: 427878-12-4
M. Wt: 180.20 g/mol
InChI Key: SQIYHQDCDNQPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-methoxy-4-methylbenzamide (CAS: 17481-27-5) is a benzamide derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is characterized by a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position on the benzamide backbone. This compound exists as a white crystalline powder and is notable for its applications in medicinal chemistry and organic synthesis, particularly as a precursor for enzyme inhibitors or bioactive molecules .

The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar derivatives, while the amino (-NH₂) group at the 3-position enables participation in hydrogen bonding and nucleophilic reactions .

Properties

CAS No.

427878-12-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-N-methoxy-4-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(5-8(6)10)9(12)11-13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

SQIYHQDCDNQPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Chemical Property Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-N-methoxy-4-methylbenzamide -NH₂ (3), -OCH₃ (4), -CH₃ (N-methoxy) C₈H₁₀N₂O₂ 166.18 High solubility in polar solvents; crystalline solid; reactive amino group
3-Amino-4-methylbenzamide -NH₂ (3), -CH₃ (4) C₈H₁₀N₂O 150.18 Lower polarity; reduced solubility in water; stable under acidic conditions
3-Amino-4-chlorobenzamide -NH₂ (3), -Cl (4) C₇H₇ClN₂O 170.60 Enhanced electrophilicity due to Cl; potential toxicity concerns
4-Methoxy-N-methylbenzamide -OCH₃ (4), -NCH₃ C₉H₁₁NO₂ 165.19 Planar amide group (dihedral angle 10.6°); forms hydrogen-bonded crystals
3-[N-(Dibenzofuran-4-yl-methyl)amino]-4-methoxybenzamide -OCH₃ (4), dibenzofuran substituent C₂₁H₁₈N₂O₃ 346.38 Enhanced bioactivity; used in enzyme inhibition studies
Key Observations:
  • Methoxy vs. Methyl/Chloro: The methoxy group in this compound increases polarity and solubility compared to methyl or chloro derivatives, which are more lipophilic .
  • Amide Group Geometry : In 4-methoxy-N-methylbenzamide, the planar amide group facilitates intermolecular hydrogen bonding, influencing crystallinity and stability .
  • Bioactivity : Derivatives with bulky substituents (e.g., dibenzofuran) exhibit enhanced binding to biological targets, as seen in enzyme inhibition studies .
Reactivity Trends:
  • Methoxy groups stabilize intermediates via resonance, aiding in electrophilic substitution reactions.
  • Chloro substituents (e.g., in 3-amino-4-chlorobenzamide) increase reactivity in nucleophilic aromatic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.